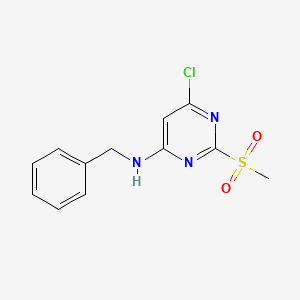
N-benzyl-6-chloro-2-(methylsulfonyl)pyrimidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-benzyl-6-chloro-2-(methylsulfonyl)pyrimidin-4-amine is a synthetic organic compound belonging to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring This compound is characterized by the presence of a benzyl group, a chloro substituent, and a methylsulfonyl group attached to the pyrimidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-6-chloro-2-(methylsulfonyl)pyrimidin-4-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the condensation of appropriate amidines with β-dicarbonyl compounds under acidic or basic conditions.
Introduction of the Chloro Group: Chlorination of the pyrimidine ring can be achieved using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
Attachment of the Methylsulfonyl Group: The methylsulfonyl group can be introduced via sulfonylation using reagents like methanesulfonyl chloride (MsCl) in the presence of a base such as triethylamine (TEA).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
化学反応の分析
Types of Reactions
N-benzyl-6-chloro-2-(methylsulfonyl)pyrimidin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The methylsulfonyl group can be oxidized to sulfone or reduced to sulfide using suitable reagents.
Coupling Reactions: The benzyl group can participate in coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), bases (e.g., NaOH, K2CO3), solvents (e.g., DMF, DMSO)
Oxidation: Oxidizing agents (e.g., m-chloroperbenzoic acid, hydrogen peroxide)
Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride)
Coupling: Palladium catalysts, bases (e.g., K3PO4, Na2CO3), solvents (e.g., toluene, ethanol)
Major Products
Substitution: Formation of N-substituted derivatives
Oxidation: Formation of sulfone derivatives
Reduction: Formation of sulfide derivatives
Coupling: Formation of biaryl or diaryl derivatives
科学的研究の応用
N-benzyl-6-chloro-2-(methylsulfonyl)pyrimidin-4-amine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator in biochemical assays.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory, antiviral, or anticancer activities.
Industry: Utilized in the development of specialty chemicals, dyes, and materials with specific properties.
作用機序
The mechanism of action of N-benzyl-6-chloro-2-(methylsulfonyl)pyrimidin-4-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the chloro, methylsulfonyl, and benzyl groups can influence its binding affinity and specificity. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding pockets.
類似化合物との比較
N-benzyl-6-chloro-2-(methylsulfonyl)pyrimidin-4-amine can be compared with other pyrimidine derivatives, such as:
6-chloro-2-(methylsulfonyl)pyrimidin-4-amine: Lacks the benzyl group, which may affect its biological activity and chemical reactivity.
N-benzyl-2-(methylsulfonyl)pyrimidin-4-amine: Lacks the chloro group, which may influence its binding properties and reactivity.
N-benzyl-6-chloropyrimidin-4-amine: Lacks the methylsulfonyl group, which may alter its solubility and chemical stability.
The unique combination of substituents in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C12H12ClN3O2S |
|---|---|
分子量 |
297.76 g/mol |
IUPAC名 |
N-benzyl-6-chloro-2-methylsulfonylpyrimidin-4-amine |
InChI |
InChI=1S/C12H12ClN3O2S/c1-19(17,18)12-15-10(13)7-11(16-12)14-8-9-5-3-2-4-6-9/h2-7H,8H2,1H3,(H,14,15,16) |
InChIキー |
FURLVPJMHPQJPS-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)C1=NC(=CC(=N1)Cl)NCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[2-[(2-Bromophenyl)methoxy]phenyl]methanol](/img/structure/B13861139.png)

![4-Hydroxymethylbicyclo[2.2.2]octane-1-carboxylic Acid Isopropylamide](/img/structure/B13861153.png)
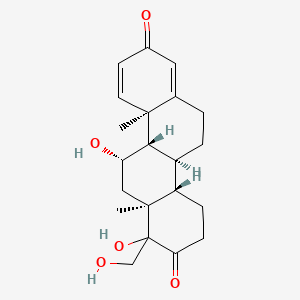

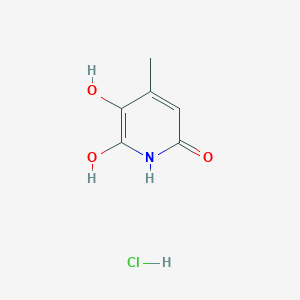

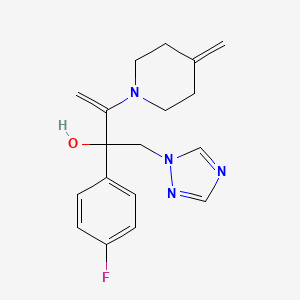
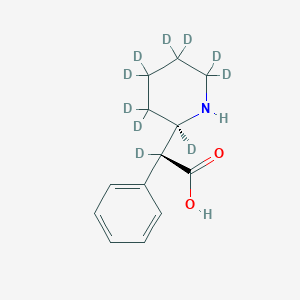

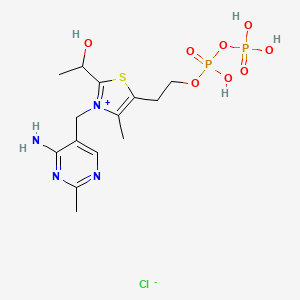
![N-[2-[3-[[5-(2-fluorophenyl)-2-methoxyphenyl]sulfonylamino]anilino]ethyl]-3-methoxybenzamide](/img/structure/B13861225.png)
